molecular formula C13H20ClN3O3S2 B2491688 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034283-57-1

4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B2491688
CAS RN: 2034283-57-1
M. Wt: 365.89
InChI Key: JAZRSCFVKMQXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives involves the initial formation of thiophene sulfonamide moieties followed by reactions with various amines to introduce the N,N-dimethylpiperidine-1-carboxamide group. These synthetic routes often employ methods such as microwave-assisted synthesis or traditional condensation reactions under reflux conditions. For example, microwave-assisted synthesis has been utilized for the rapid generation of similar heteroaryl ether core structures in high yields, demonstrating the efficiency of modern synthetic techniques in producing complex sulfonamide compounds (Williams et al., 2010).

Molecular Structure Analysis

X-ray crystallography and various spectroscopic methods, including IR, 1H NMR, and 13C NMR, are commonly used to elucidate the molecular structure of sulfonamide derivatives. These techniques provide detailed information on the bonding nature, molecular geometry, and electronic structure of these compounds. For instance, the crystal structures of certain sulfonamide compounds reveal their complex interactions and orientation within crystalline lattices, contributing to a deeper understanding of their molecular properties (Ghorab et al., 2017).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including interactions with transition metals to form complexes with potential biological activities. The reactivity of these compounds is significantly influenced by their sulfonamide group, which can participate in bonding with metals, thereby altering their chemical properties and potential applications in medicinal chemistry (Chohan & Shad, 2011).

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives have been explored for their antimicrobial properties. Ghorab et al. (2017) synthesized a series of sulfonamide compounds that displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungi. These compounds showed higher activity compared to reference drugs, highlighting their potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Anticancer Evaluation

Halawa et al. (2020) synthesized heterocyclic compounds linked to a sulfonamide moiety and evaluated them for antiproliferative activity against human cancerous cell lines. Some compounds reached low micromolar levels of potency, indicating their potential as anticancer agents. This study also involved molecular docking studies to understand the interaction between the synthesized compounds and DNA topoisomerases, suggesting a mechanism for their anticancer activity (Halawa et al., 2020).

Synthesis and Characterization of Transition Metal Complexes

Chohan and Shad (2011) focused on synthesizing sulfonamide-derived ligands and their transition metal complexes. These compounds were evaluated for their in vitro antibacterial, antifungal, and cytotoxic activity. The study found that these complexes showed moderate to significant antibacterial and antifungal activity, indicating the potential for developing new therapeutic agents (Chohan & Shad, 2011).

Enzyme Inhibition for Alzheimer’s Disease

Abbasi et al. (2018) synthesized a series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, an enzyme relevant for Alzheimer’s disease treatment. One compound showed significant inhibitory activity, comparable to reference drugs, highlighting the therapeutic potential of sulfonamide derivatives in treating neurodegenerative diseases (Abbasi et al., 2018).

properties

IUPAC Name

4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O3S2/c1-16(2)13(18)17-7-5-10(6-8-17)9-15-22(19,20)12-4-3-11(14)21-12/h3-4,10,15H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZRSCFVKMQXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.